2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
The compound 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (CAS: 946232-54-8, molecular formula: C₂₄H₂₄N₄O₂, molecular weight: 400.473 g/mol) is a hybrid heterocyclic molecule comprising three key structural motifs:
- A 1,3,4-oxadiazole ring substituted with a propyl group at the 5-position.
- An indole moiety linked to the oxadiazole via a methylene bridge.
- A 1,2,3,4-tetrahydroquinoline group connected via an ethanone spacer .
This architecture combines pharmacophores known for diverse bioactivities, including anticancer, anti-inflammatory, and enzyme-modulating properties.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-2-8-22-25-26-24(30-22)21-15-18-10-4-6-13-20(18)28(21)16-23(29)27-14-7-11-17-9-3-5-12-19(17)27/h3-6,9-10,12-13,15H,2,7-8,11,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJSQNAIKVHIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Tetrahydroquinoline Formation: The tetrahydroquinoline unit can be synthesized through the Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene.
Coupling Reactions: The final step involves coupling the synthesized oxadiazole, indole, and tetrahydroquinoline units using appropriate coupling reagents and conditions.
Chemical Reactions Analysis
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole and oxadiazole rings, using electrophilic or nucleophilic reagents.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Due to its structural features, the compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery.
Medicine: The compound’s potential pharmacological activities can be explored for therapeutic applications, including the development of new medications.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is not well-documented. based on its structural components, the compound may interact with various molecular targets and pathways:
Indole Moiety: The indole ring can interact with serotonin receptors, enzymes, and other proteins, potentially modulating their activity.
Oxadiazole Ring: The oxadiazole ring can act as a bioisostere of amides, influencing the compound’s binding affinity and stability.
Tetrahydroquinoline Unit: This unit can interact with various receptors and enzymes, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Anticancer Potential: The target compound’s oxadiazole-indole moiety aligns with Compounds 1 and 4, which show anticancer and anti-inflammatory activities. The tetrahydroquinoline group may enhance DNA intercalation or kinase binding, as seen in kinase scaffolds like Compound 3 .
- Synthetic Feasibility : and highlight SN2 and reflux-based methods for oxadiazole synthesis, suggesting viable routes for the target compound’s preparation .
- Physicochemical Properties : The propyl group on the target’s oxadiazole likely increases lipophilicity (logP ~3.5), favoring membrane permeability over more polar analogues like Compound 2 .
Biological Activity
The compound 2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule featuring multiple heterocyclic structures. Its unique combination of an indole moiety, an oxadiazole ring, and a tetrahydroquinoline unit suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through a detailed review of its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structural components are significant in determining its biological activity:
| Component | Description |
|---|---|
| Indole Moiety | Known for diverse biological activities including interaction with serotonin receptors and modulation of various enzymes. |
| Oxadiazole Ring | Contributes to enhanced lipophilicity and potential bioactivity due to its unique electronic properties. |
| Tetrahydroquinoline Unit | Associated with interactions in various biological pathways and may enhance the compound's overall pharmacological profile. |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research on oxadiazole derivatives has shown promising results in terms of antiproliferative effects against various cancer cell lines. For instance:
- MTT Assay Results : A study demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cell lines .
Antimicrobial Activity
Indole derivatives are widely recognized for their antimicrobial properties. The integration of the oxadiazole ring may enhance these effects:
- Mechanism of Action : The oxadiazole component is believed to enhance the binding affinity to microbial targets due to its structural characteristics.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Topoisomerase I Inhibition : Some derivatives have shown inhibitory effects on topoisomerase I, a critical enzyme involved in DNA replication and transcription .
Study 1: Antiproliferative Activity
A library of 1,2,5-oxadiazole derivatives was synthesized and tested for antiproliferative activity. The results indicated that modifications in the oxadiazole scaffold could lead to enhanced cytotoxicity against tumor cell lines . This suggests that the structural features present in this compound could similarly confer potent anticancer properties.
Study 2: Mechanistic Insights
Molecular docking studies have provided insights into the interactions between this compound and its potential targets. The presence of the indole moiety allows for interactions with various receptors and enzymes that could modulate cellular pathways related to cancer progression and microbial resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
